An In-depth Technical Guide to N-(4-Oxocyclohexyl)acetamide: Properties, Structure, and Applications
An In-depth Technical Guide to N-(4-Oxocyclohexyl)acetamide: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Oxocyclohexyl)acetamide, a key bifunctional organic compound, serves as a critical intermediate in the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical and physical properties, structural features, and significant applications in drug development. Detailed methodologies for its synthesis and characterization are presented, supported by spectral data analysis. This document aims to be an essential resource for researchers and professionals engaged in medicinal chemistry and pharmaceutical synthesis.
Chemical Structure and Identification
N-(4-Oxocyclohexyl)acetamide is a derivative of cyclohexanone, featuring an acetamido group at the 4-position. Its structure combines the functionalities of a ketone and an amide, making it a versatile building block in organic synthesis.
DOT Script of the Chemical Structure:
Caption: Chemical structure of N-(4-Oxocyclohexyl)acetamide.
Physicochemical Properties
The physical and chemical properties of N-(4-Oxocyclohexyl)acetamide are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| IUPAC Name | N-(4-oxocyclohexyl)acetamide | [1] |
| Synonyms | 4-Acetamidocyclohexanone, 4-(Acetylamino)cyclohexanone | [1] |
| CAS Number | 27514-08-5 | [1] |
| Molecular Formula | C₈H₁₃NO₂ | [1] |
| Molecular Weight | 155.19 g/mol | [1] |
| Appearance | Off-white to white solid/powder | [2] |
| Melting Point | 136-140 °C | [2] |
| Boiling Point | 359.1 ± 31.0 °C at 760 mmHg (Predicted) | [1] |
| Solubility | Soluble in methanol. | [1] |
| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [1] |
Spectral Data
The structural features of N-(4-Oxocyclohexyl)acetamide can be confirmed through various spectroscopic techniques.
| Spectroscopic Data | Key Features and Interpretation | Reference(s) |
| ¹H NMR | Expected signals include a singlet for the acetyl methyl protons, a multiplet for the cyclohexyl methine proton attached to the nitrogen, and multiplets for the cyclohexyl methylene protons. The amide proton would appear as a broad singlet. A spectrum is available on ChemicalBook. | [3] |
| ¹³C NMR | Expected signals include a peak for the carbonyl carbon of the ketone, a peak for the carbonyl carbon of the amide, a peak for the acetyl methyl carbon, and several peaks for the carbons of the cyclohexane ring. | [2] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands would include a strong C=O stretching vibration for the ketone (around 1710 cm⁻¹), another strong C=O stretching for the amide (Amide I band, around 1640 cm⁻¹), and an N-H stretching vibration for the secondary amide (around 3300 cm⁻¹). | [1][4][5] |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z 155. Common fragmentation patterns would involve cleavage alpha to the carbonyl groups and loss of the acetamido group. | [1][6][7] |
Experimental Protocols
Synthesis of N-(4-Oxocyclohexyl)acetamide
A common method for the synthesis of N-(4-Oxocyclohexyl)acetamide is the oxidation of N-(4-hydroxycyclohexyl)acetamide.
DOT Script of the Synthesis Workflow:
Caption: General workflow for the synthesis of N-(4-Oxocyclohexyl)acetamide.
Experimental Procedure (General Protocol):
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Dissolution: Dissolve N-(4-hydroxycyclohexyl)acetamide in a suitable anhydrous solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.
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Addition of Oxidizing Agent: To the stirred solution, add an oxidizing agent. A common choice is pyridinium chlorochromate (PCC) or a Swern oxidation protocol (oxalyl chloride, DMSO, and a hindered base like triethylamine). The addition should be done portion-wise or dropwise at a controlled temperature (often 0 °C to room temperature).
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction appropriately. For a PCC oxidation, the reaction mixture is typically filtered through a pad of silica gel or celite to remove the chromium salts. For a Swern oxidation, an aqueous workup is performed.
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Extraction: Extract the product into an organic solvent.
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Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure N-(4-Oxocyclohexyl)acetamide.
Applications in Drug Development
N-(4-Oxocyclohexyl)acetamide is a valuable intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[8]
DOT Script of Applications:
Caption: Logical flow of N-(4-Oxocyclohexyl)acetamide's use in drug synthesis.
Synthesis of Pramipexole
Pramipexole is a dopamine agonist used in the treatment of Parkinson's disease.[8] N-(4-Oxocyclohexyl)acetamide serves as a key starting material in some synthetic routes to Pramipexole.[8] The synthesis typically involves a series of reactions to construct the thiazole ring and introduce the propylamino group.
Synthesis of Falcipain Inhibitors
N-(4-Oxocyclohexyl)acetamide is used as a reactant in the preparation of 2-pyrimidinecarbonitrile derivatives.[9] These derivatives have been investigated as inhibitors of falcipain, a cysteine protease found in Plasmodium falciparum, the parasite responsible for malaria.[9]
Safety and Handling
N-(4-Oxocyclohexyl)acetamide is considered hazardous and should be handled with appropriate safety precautions.
-
Hazard Statements:
-
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[2]
It is recommended to consult the full Safety Data Sheet (SDS) before handling this compound.[2]
Conclusion
N-(4-Oxocyclohexyl)acetamide is a fundamentally important intermediate in the pharmaceutical industry. Its bifunctional nature allows for its use in the synthesis of a range of complex and vital drug molecules. A thorough understanding of its chemical properties, structure, and reaction methodologies is essential for its effective and safe utilization in research and development. This guide provides a consolidated resource to aid in these endeavors.
References
- 1. N-(4-Oxocyclohexyl)acetamide | C8H13NO2 | CID 538565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. N-(4-Oxocyclohexyl)acetamide(27514-08-5) 1H NMR spectrum [chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. PubChemLite - N-(4-oxocyclohexyl)acetamide (C8H13NO2) [pubchemlite.lcsb.uni.lu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. N-(4-Oxocyclohexyl)acetamide | 27514-08-5 [chemicalbook.com]
